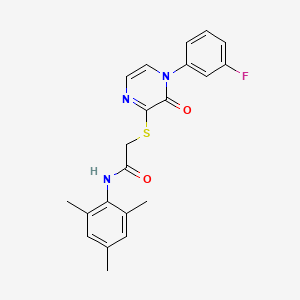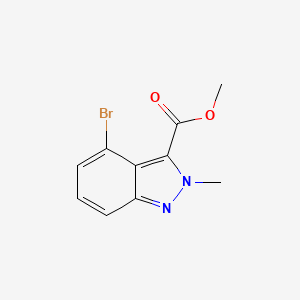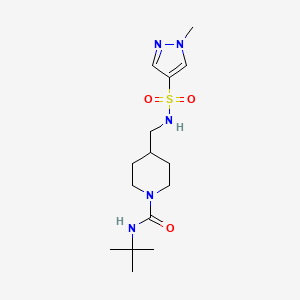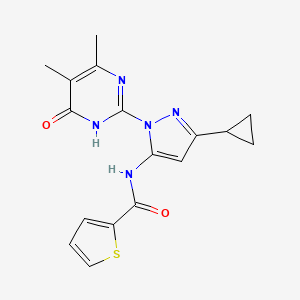
2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a dihydropyrazinone group, a thioether group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and dihydropyrazinone groups suggests that the compound could have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the dihydropyrazinone group could potentially undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
- Compounds related to 2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide have been synthesized and studied for various pharmacological activities. For instance, the synthesis of imidazolyl acetic acid derivatives, which share structural similarities, has shown anti-inflammatory and analgesic activities in preclinical studies (Khalifa & Abdelbaky, 2008).
- Another study synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity (Sunder & Maleraju, 2013).
Pharmacological Properties
- The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors demonstrates the potential of structurally similar compounds in cancer therapy. One such compound exhibited complete tumor stasis in preclinical models and has entered phase I clinical trials (Schroeder et al., 2009).
- Derivatives of thiophene, a core structure in related compounds, have shown a wide range of biological activities, including anti-histamine, anti-inflammatory, analgesic, and anti-pyretic properties (Vigorita et al., 1988).
Antimicrobial and Antitumor Activities
- Some novel fluoro-substituted heterocyclic compounds have demonstrated significant anti-lung cancer activity in preclinical studies, highlighting the potential of fluoro-substituted compounds in oncology (Hammam et al., 2005).
- A series of compounds synthesized from 2-(5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones showed potent inhibitory action against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2012).
Mecanismo De Acción
The mechanism of action of this compound would depend on its structure and the target it interacts with. Based on its structure, it could potentially interact with biological targets through a variety of non-covalent interactions, such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-9-14(2)19(15(3)10-13)24-18(26)12-28-20-21(27)25(8-7-23-20)17-6-4-5-16(22)11-17/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZXHVLDDOQMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)
![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)


![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)